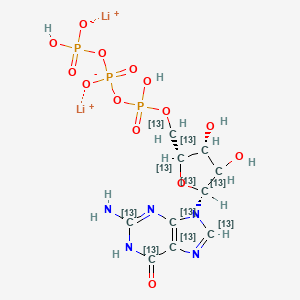

Guanosine triphosphate-13C10 (dilithium)

Description

Guanosine triphosphate-13C10 (dilithium) (GTP-13C10) is a stable isotope-labeled compound where ten carbon atoms are replaced with ¹³C isotopes. This modification enhances its utility in quantitative tracing applications, particularly in drug development and metabolic pathway studies. The dilithium salt form improves solubility and stability, making it suitable for biochemical assays .

Properties

Molecular Formula |

C10H14Li2N5O14P3 |

|---|---|

Molecular Weight |

545.0 g/mol |

IUPAC Name |

dilithium;[[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |

InChI Key |

SPQUPDOUIWTDAU-IECUJWPGSA-L |

Isomeric SMILES |

[Li+].[Li+].[13CH]1=N[13C]2=[13C](N1[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=[13C](N[13C]2=O)N |

Canonical SMILES |

[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine triphosphate-13C10 (dilithium) typically involves the incorporation of 13C-labeled carbon atoms into the guanosine triphosphate molecule. This can be achieved through chemical synthesis using 13C-labeled precursors. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of the isotopes .

Industrial Production Methods

Industrial production of guanosine triphosphate-13C10 (dilithium) involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes multiple purification steps to remove any impurities and achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Guanosine triphosphate-13C10 (dilithium) undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of guanosine diphosphate, while reduction may yield guanosine monophosphate .

Scientific Research Applications

Guanosine triphosphate-13C10 (dilithium) has a wide range of scientific research applications, including:

Chemistry: Used in NMR studies to investigate molecular structures and dynamics.

Biology: Utilized in studies of protein synthesis and signal transduction pathways.

Medicine: Employed in the development of antiviral drugs and as a tracer in pharmacokinetic studies.

Industry: Applied in the production of stable isotope-labeled compounds for various analytical techniques .

Mechanism of Action

The mechanism of action of guanosine triphosphate-13C10 (dilithium) involves its role as a nucleotide in various biological processes. It acts as a substrate for enzymes involved in protein synthesis and signal transduction. The incorporation of 13C isotopes allows for detailed studies of these processes using NMR and other analytical techniques .

Comparison with Similar Compounds

Molecular Formula :

Key Properties :

- Molecular Weight : ~534 g/mol (derived from similar compounds in ).

- Solubility: Soluble in DMSO, water, or ethanol under specific conditions .

- Storage : Stable at -20°C for years; avoid repeated freeze-thaw cycles .

Comparison with Similar Compounds

Stable isotope-labeled nucleotides are critical for elucidating biochemical mechanisms. Below is a detailed comparison of GTP-13C10 (dilithium) with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of Isotope-Labeled Nucleotides

Key Differentiators

Functional Roles

- GTP-13C10 : Primarily involved in RNA synthesis, G-protein signaling, and mitochondrial energy metabolism .

- dGTP-13C10,15N5 : Dual isotopic labeling (¹³C and ¹⁵N) enables precise tracking in bacterial mutagenesis studies (e.g., E. coli A-to-C mutation assays) .

- ATP-13C10 : Central to ATP-dependent processes like glycolysis and kinase signaling, with broader applications in metabolic profiling .

Isotopic Complexity

Solubility and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.